molecular formula C15H19N5O B6242951 N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine CAS No. 1862247-90-2

N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine

Cat. No. B6242951
CAS RN: 1862247-90-2
M. Wt: 285.3
InChI Key:
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Description

N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine, also known as 4-MPP, is an organic compound that has been studied for its potential applications in scientific research and lab experiments. 4-MPP belongs to a class of compounds called piperazines, which are cyclic amines composed of two piperazine rings. 4-MPP has been found to be a valuable tool in the field of medicinal chemistry due to its wide range of biological activities.

Scientific Research Applications

N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine has been used in a variety of scientific research applications. It has been used as an inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine has also been used to study the effects of dopamine and serotonin on the brain’s reward system. Additionally, N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine has been studied for its potential as an anti-inflammatory agent.

Mechanism of Action

N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine is believed to act as an inhibitor of MAO enzymes, which are responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting the activity of MAO enzymes, N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine is thought to increase the levels of serotonin and dopamine in the brain, leading to an increase in the reward system.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine has been found to have a variety of biochemical and physiological effects. In animal studies, N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine has been found to increase the levels of serotonin and dopamine in the brain, leading to an increase in the reward system. Additionally, N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine has been found to reduce inflammation, improve cognition, and protect against cell death.

Advantages and Limitations for Lab Experiments

The use of N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine in lab experiments has a number of advantages. N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine is relatively inexpensive and easy to obtain. Additionally, N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine is relatively stable and can be stored for long periods of time. However, N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine can be toxic in high doses and should be used with caution in lab experiments.

Future Directions

There are a number of potential future directions for the use of N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine in scientific research. N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine could be used to study the effects of neurotransmitters on the reward system, as well as the effects of inflammation on health. Additionally, N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine could be used to study the effects of cell death and the development of neurodegenerative diseases. N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine could also be used to study the effects of drugs on the brain and the potential for drug-drug interactions. Finally, N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine could be used to study the effects of environmental toxins on health.

Synthesis Methods

N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine can be synthesized by a variety of methods. One method involves the reaction of 4-methoxybenzaldehyde and piperazine. This reaction yields N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine as the major product. Other methods of synthesis include the use of alkylation, condensation, and oxidation reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine involves the reaction of 4-methoxyaniline with ethyl chloroformate to form 4-methoxyphenyl carbamate. This intermediate is then reacted with 1-(2-amino-ethyl)piperazine to form the final product.", "Starting Materials": ["4-methoxyaniline", "ethyl chloroformate", "1-(2-amino-ethyl)piperazine"], "Reaction": ["Step 1: React 4-methoxyaniline with ethyl chloroformate in the presence of a base such as triethylamine to form 4-methoxyphenyl carbamate.", "Step 2: React 4-methoxyphenyl carbamate with 1-(2-amino-ethyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine."] }

CAS RN

1862247-90-2

Product Name

N-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine

Molecular Formula

C15H19N5O

Molecular Weight

285.3

Purity

95

Origin of Product

United States

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